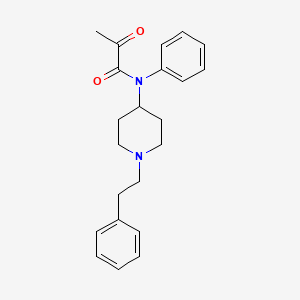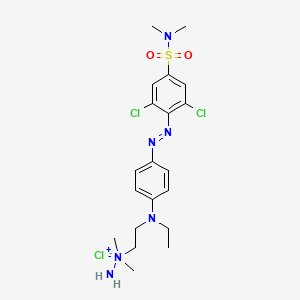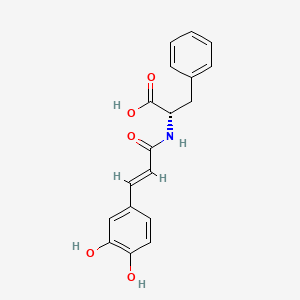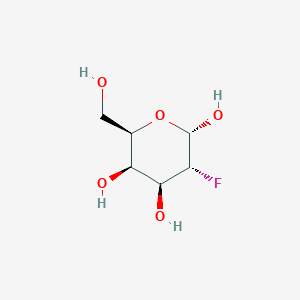
2,2'-Dithiobis(N-(3-chlorophenyl)benzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dithiobis(N-(3-chlorophenyl)benzamide) is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two benzamide groups connected by a disulfide bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(3-chlorophenyl)benzamide) typically involves the reaction of 3-chloroaniline with 2,2’-dithiodibenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of 2,2’-Dithiobis(N-(3-chlorophenyl)benzamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,2’-Dithiobis(N-(3-chlorophenyl)benzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Substituted benzamides.
科学的研究の応用
2,2’-Dithiobis(N-(3-chlorophenyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2’-Dithiobis(N-(3-chlorophenyl)benzamide) involves its interaction with molecular targets such as enzymes and receptors. The disulfide bond can undergo redox reactions, which may modulate the activity of target proteins. Additionally, the benzamide groups can interact with specific binding sites on proteins, influencing their function and activity.
類似化合物との比較
Similar Compounds
N-(3-Chlorophenyl)benzamide: Similar structure but lacks the disulfide bond.
2,2’-Dithiobis(benzamide): Similar structure but lacks the chlorine atom on the benzene ring.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Contains additional chlorine atoms on the benzene ring.
Uniqueness
2,2’-Dithiobis(N-(3-chlorophenyl)benzamide) is unique due to the presence of both the disulfide bond and the chlorine atom on the benzene ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
特性
CAS番号 |
2634-29-9 |
|---|---|
分子式 |
C26H18Cl2N2O2S2 |
分子量 |
525.5 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-2-[[2-[(3-chlorophenyl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C26H18Cl2N2O2S2/c27-17-7-5-9-19(15-17)29-25(31)21-11-1-3-13-23(21)33-34-24-14-4-2-12-22(24)26(32)30-20-10-6-8-18(28)16-20/h1-16H,(H,29,31)(H,30,32) |
InChIキー |
JYBJBVCVTSKZME-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)SSC3=CC=CC=C3C(=O)NC4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


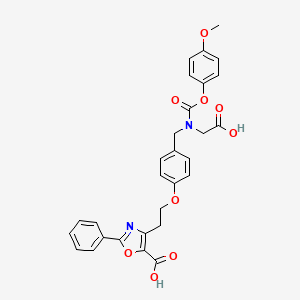
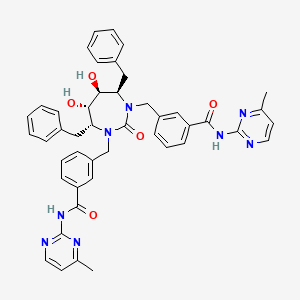
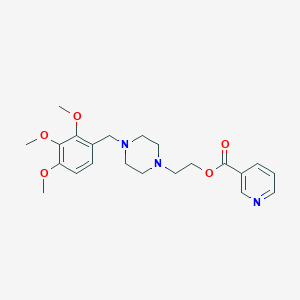
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12786363.png)
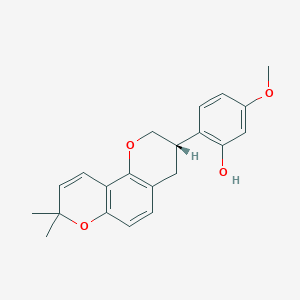
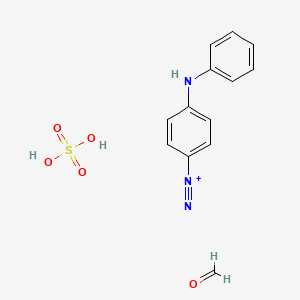
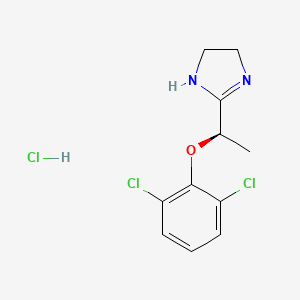
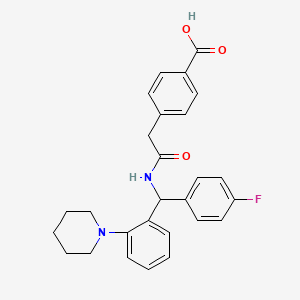
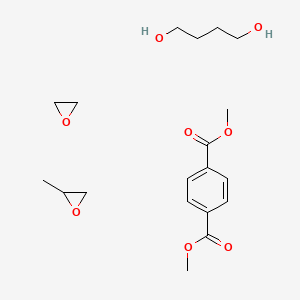
![1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine](/img/structure/B12786410.png)
